molecular formula C16H14N2 B12937456 4-Methyl-2,5-diphenylimidazole CAS No. 2654-31-1

4-Methyl-2,5-diphenylimidazole

Cat. No.: B12937456
CAS No.: 2654-31-1
M. Wt: 234.29 g/mol
InChI Key: WELZFURMIFFATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,5-diphenylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenylimidazole typically involves the cyclization of benzamidine hydrochloride with (2-nitro-propenyl)-benzene in the presence of a catalyst such as nano indium oxide (In2O3) and a base like potassium carbonate (K2CO3) in ethanol at elevated temperatures . This method ensures the formation of the imidazole ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of laboratory synthesis techniques. These methods often employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,5-diphenylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution can introduce additional substituents on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

4-Methyl-2,5-diphenylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,5-diphenylimidazole involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with substrates for the active site of the enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping manage blood sugar levels . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

    4,5-Diphenylimidazole: Lacks the methyl group at the 4-position, which can affect its chemical reactivity and biological activity.

    4-Methylimidazole: Lacks the phenyl groups, resulting in different physical and chemical properties.

    2,4,5-Triphenylimidazole: Contains an additional phenyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Methyl-2,5-diphenylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2654-31-1

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-methyl-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)

InChI Key

WELZFURMIFFATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.